molecular formula C14H18N2O B1438786 (2-{[(Furan-2-ylmethyl)(methyl)amino]methyl}phenyl)methanamine CAS No. 1155480-87-7

(2-{[(Furan-2-ylmethyl)(methyl)amino]methyl}phenyl)methanamine

Cat. No.: B1438786
CAS No.: 1155480-87-7
M. Wt: 230.31 g/mol
InChI Key: LSELUBOXNJERCJ-UHFFFAOYSA-N
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Description

(2-{[(Furan-2-ylmethyl)(methyl)amino]methyl}phenyl)methanamine is an organic compound with the molecular formula C14H18N2O. It features a furan ring, a phenyl ring, and an amine group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-{[(Furan-2-ylmethyl)(methyl)amino]methyl}phenyl)methanamine typically involves the following steps:

    Formation of the Furan-2-ylmethyl Intermediate: This can be achieved by reacting furan with formaldehyde and a secondary amine under acidic conditions.

    Coupling with Phenylmethanamine: The furan-2-ylmethyl intermediate is then reacted with phenylmethanamine in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reduction of the compound can be achieved using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Products may include furan-2-carboxylic acid derivatives.

    Reduction: Reduced forms of the furan ring, such as tetrahydrofuran derivatives.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2-{[(Furan-2-ylmethyl)(methyl)amino]methyl}phenyl)methanamine is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, this compound can be used as a ligand in binding studies due to its amine group, which can form hydrogen bonds with biological macromolecules.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities, including antimicrobial and anticancer properties.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism by which (2-{[(Furan-2-ylmethyl)(methyl)amino]methyl}phenyl)methanamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions, influencing the activity of these targets. The furan ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

    (2-{[(Thiophen-2-ylmethyl)(methyl)amino]methyl}phenyl)methanamine: Similar structure but with a thiophene ring instead of a furan ring.

    (2-{[(Pyridin-2-ylmethyl)(methyl)amino]methyl}phenyl)methanamine: Contains a pyridine ring, offering different electronic properties.

Uniqueness

(2-{[(Furan-2-ylmethyl)(methyl)amino]methyl}phenyl)methanamine is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to its thiophene and pyridine analogs. This uniqueness can influence its reactivity and binding affinity in various applications.

Properties

IUPAC Name

[2-[[furan-2-ylmethyl(methyl)amino]methyl]phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-16(11-14-7-4-8-17-14)10-13-6-3-2-5-12(13)9-15/h2-8H,9-11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSELUBOXNJERCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1CN)CC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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